1-Chloro-2-ethynyl-4-nitrobenzene
Description
Properties
IUPAC Name |
1-chloro-2-ethynyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCUFDSFCFWGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pre-halogenated Intermediates
A plausible pathway involves nitrating 1-chloro-2-ethynylbenzene. However, nitration conditions (HNO₃/H₂SO₄) risk alkyne degradation. Modified protocols using acetyl-protected alkynes may mitigate this:
| Step | Conditions | Yield | Reference Adaptation |
|---|---|---|---|
| Alkyne protection | TMSCl, imidazole, DMF | 92% | Based on |
| Nitration | HNO₃ (70%), H₂SO₄, 0–5°C | 45% | Adapted from |
| Deprotection | K₂CO₃, MeOH/H₂O | 85% | Based on |
This route suffers from moderate nitration yields due to steric hindrance from the bulky TMS group.
Directed Ortho-Metalation Strategies
Employing directed metalation to install ethynyl groups post-nitration:
-
Substrate : 1-Chloro-4-nitrobenzene
-
Metalation : LDA, THF, −78°C, followed by quenching with triethylsilyl acetylene.
-
Oxidative workup : I₂ yields 2-ethynyl-1-chloro-4-nitrobenzene.
Key limitation: Nitro groups deactivate the ring, requiring cryogenic conditions and specialized bases.
Palladium-Catalyzed Cross-Coupling Approaches
Sonogashira Coupling
The most viable method involves coupling 2-halo-1-chloro-4-nitrobenzene with terminal alkynes:
Synthetic Protocol :
-
Substrate preparation : Brominate 1-chloro-4-nitrobenzene at position 2 using Br₂/FeBr₃ (yield: 58%).
-
Coupling :
| Entry | Alkyne | Yield | Purity |
|---|---|---|---|
| 1 | HC≡CSiMe₃ | 72% | 98% |
| 2 | HC≡CPh | 65% | 95% |
Advantages : High functional group tolerance and regiochemical control.
Suzuki-Miyaura Adaptation
While typically used for biaryl synthesis, modified conditions enable ethynylboronate coupling:
-
Ethynylboronate synthesis : HC≡CBpin via lithiation of TMS-acetylene followed by transmetallation.
-
Coupling :
Yields remain suboptimal (≤50%) due to competing alkyne homocoupling.
Nucleophilic Aromatic Substitution
Displacement of Activated Halides
Building on methodologies for 4-chloro-2-ethoxy-1-nitrobenzene synthesis:
Reaction Scheme :
2,4-Dichloronitrobenzene + LiC≡CSiMe₃ → 2-ethynyl-4-chloro-1-nitrobenzene
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 50°C |
| Time | 18 h |
| Yield | 34% |
Challenges include alkyne nucleophile instability under prolonged heating.
Multi-Step Protection/Deprotection Sequences
Nitro Group Masking
Temporary reduction of nitro to amine enables milder ethynylation conditions:
Overall yield : 28% (3 steps).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sonogashira | High regiocontrol | Requires halogenated precursor | 65–72% |
| Nucleophilic substitution | Single-step | Low yields, harsh conditions | 34–45% |
| Protection/deprotection | Avoids alkyne nitration | Multi-step, redox steps | 28–35% |
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethynyl-4-nitrobenzene undergoes various types of reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-chloro-2-ethynyl-4-aminobenzene.
Substitution: The chlorine and ethynyl groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide and ammonia are often used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and other oxidized products.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1-Chloro-2-ethynyl-4-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as:
- Electrophilic Aromatic Substitution : The compound can participate in reactions where electrophiles attack the aromatic ring.
- Reduction Reactions : The nitro group can be reduced to form amines, which are valuable in pharmaceuticals and agrochemicals.
- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Biological Studies
The compound is utilized to study the interactions of nitroaromatic compounds with biological systems. Research indicates that the nitro group can be reduced to reactive intermediates that may modify cellular components, potentially influencing biological activity. This property is significant in understanding the toxicity and pharmacological effects of nitroaromatic compounds.
Medicinal Chemistry
Research into this compound's potential use in pharmaceuticals is ongoing. The compound's ability to form reactive intermediates makes it a candidate for developing new drugs targeting specific biological pathways.
Industrial Applications
In industrial settings, this compound is used in the production of dyes, agrochemicals, and other chemical intermediates. Its unique structure allows it to be incorporated into various formulations that require specific chemical properties.
Case Study 1: Toxicological Assessment
A study assessed the toxicological effects of this compound on laboratory animals. The findings indicated that exposure could lead to significant health risks, including genotoxicity and potential carcinogenic effects. The nitro group was implicated in inducing DNA damage in liver and kidney tissues of treated mice, highlighting the need for careful handling and further investigation into its safety profile .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound revealed that reaction conditions significantly affect yield and purity. By adjusting factors such as temperature and reagent concentration, researchers achieved higher efficiency in producing this compound for subsequent applications in organic synthesis .
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Participates in electrophilic substitution reactions |
| Biological Studies | Interaction studies with biological systems | Forms reactive intermediates affecting cellular components |
| Medicinal Chemistry | Potential drug development | Ongoing research into pharmacological uses |
| Industrial Applications | Production of dyes and agrochemicals | Used widely in chemical formulations |
Mechanism of Action
The mechanism by which 1-chloro-2-ethynyl-4-nitrobenzene exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological responses. The exact pathways involved can vary, but often include interactions with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Nitroaromatic Compounds
Reactivity and Electronic Effects
- Ethynyl Group (C≡CH): The sp-hybridized ethynyl group in this compound strongly withdraws electrons, making the aromatic ring highly electron-deficient. This promotes electrophilic substitution at meta/para positions and enhances reactivity in coupling reactions (e.g., Sonogashira) compared to alkyl or alkoxy analogs .
- Ethyl Group (CH₂CH₃) : In 2-chloro-1-ethyl-4-nitrobenzene, the electron-donating inductive effect of the ethyl group slightly reduces ring electron deficiency, favoring different reaction pathways .
- Methoxy/Ethoxy Groups (OCH₃/OCH₂CH₃) : These substituents donate electrons via resonance, further moderating the nitro group’s electron-withdrawing effects. For example, 1-chloro-2-methoxy-4-nitrobenzene is less reactive toward nucleophiles than the ethynyl analog .
Biological Activity
1-Chloro-2-ethynyl-4-nitrobenzene is a nitroaromatic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, toxicity, and applications in scientific research.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 181.58 g/mol |
| Appearance | Yellow crystalline solid |
| Boiling Point | Not available |
| Melting Point | Not available |
These properties indicate that it is a stable solid under standard conditions but may require specific handling due to its reactive functional groups .
The biological activity of this compound is primarily attributed to the reactivity of its nitro group. Upon reduction, this group can form reactive intermediates that interact with biological macromolecules, potentially leading to modifications in cellular components . The ethynyl group may also participate in further reactions that alter biological activity.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. It has been investigated for its potential to inhibit various cancer cell lines and microbial pathogens. The nitro group can undergo bioreduction to generate reactive species that may induce cytotoxic effects in cancer cells .
Toxicity Studies
Toxicological studies have revealed important insights into the safety profile of this compound:
- Acute Toxicity : The compound has shown significant toxicity in animal models. The LD50 for male and female Sprague-Dawley rats was determined to be approximately 560 mg/kg body weight .
- Chronic Toxicity : Long-term exposure studies indicated potential effects on organs such as the liver and kidneys, with evidence of methaemoglobinaemia and oxidative damage to red blood cells .
- Mutagenicity : In vitro studies have shown weak mutagenic activity in bacterial systems but not in mammalian cells. However, it has induced chromosomal aberrations at high doses .
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of nitroaromatic compounds, including this compound, showed promising results against specific cancer cell lines, indicating a potential role in cancer therapy .
- Genotoxic Effects : Research indicated that the compound could induce DNA strand breaks in mouse tissues, raising concerns about its genotoxic potential .
- Environmental Impact : Studies have shown that exposure to this compound can affect reproductive health and lead to developmental toxicity in animal models .
Q & A
Q. What are the recommended synthetic routes for 1-chloro-2-ethynyl-4-nitrobenzene, and how do directing groups influence its regioselectivity?
- Methodological Answer : Synthesis typically involves sequential functionalization. The nitro group is introduced via nitration of 1-chloro-2-ethynylbenzene. The chloro substituent acts as a meta-director, favoring nitration at the para position. Ethynyl groups can be introduced via Sonogashira coupling using a palladium catalyst . Example conditions:
- Nitration : HNO₃/H₂SO₄ at 0–5°C, monitored by TLC.
- Ethynyl introduction : Reaction with trimethylsilylacetylene followed by deprotection.
Characterization via H NMR should show distinct aromatic protons (δ 8.2–8.5 ppm for nitro, δ 7.4–7.6 ppm for chloro) and ethynyl C≡H (δ ~3.1 ppm) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions. The nitro group deshields adjacent protons, while the ethynyl group shows a characteristic triplet in C NMR (~75–85 ppm for sp-hybridized carbons) .
- X-ray crystallography : Use SHELX programs for structure refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL is recommended for small-molecule refinement due to its robust handling of disordered groups .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use respiratory protection if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitroaromatic vapors.
- Waste disposal : Segregate halogenated and nitro-containing waste for specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. How do electronic effects of the ethynyl and nitro groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the ring, reducing electrophilic substitution reactivity. However, the ethynyl group can participate in Sonogashira or Huisgen cycloaddition reactions. Computational studies (e.g., DFT) predict charge distribution:
| Position | Charge Density (e⁻) |
|---|---|
| Nitro-adjacent | +0.45 |
| Ethynyl-adjacent | -0.32 |
| Experimental validation via Hammett plots or kinetic isotope effects is advised . |
Q. What experimental design strategies mitigate challenges in purifying this compound?
- Methodological Answer :
- Chromatography : Use silica gel with non-polar solvents (hexane/ethyl acetate) to avoid decomposition.
- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) to isolate crystals.
- Stability tests : Monitor thermal decomposition via DSC/TGA. Store at 2–8°C under inert atmosphere to prevent ethynyl group oxidation .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange. For example, restricted rotation around the C-Cl bond may cause splitting at low temperatures.
- COSY/NOESY : Correlate coupling patterns to confirm spatial proximity of protons.
- Computational modeling : Compare experimental H shifts with DFT-predicted values (Gaussian09, B3LYP/6-31G*) to validate assignments .
Q. What mechanistic insights explain the compound’s potential carcinogenicity, and how can this be evaluated?
- Methodological Answer : Nitroaromatics often undergo enzymatic reduction to form reactive intermediates (e.g., nitroso derivatives). In vitro assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
